molecular formula C9H11ClN2O3 B11878493 Ethyl 3-((6-chloropyridazin-4-yl)oxy)propanoate CAS No. 1346691-38-0

Ethyl 3-((6-chloropyridazin-4-yl)oxy)propanoate

Cat. No.: B11878493
CAS No.: 1346691-38-0
M. Wt: 230.65 g/mol
InChI Key: HZOKDNFOHNEUQI-UHFFFAOYSA-N
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Description

Ethyl 3-((6-chloropyridazin-4-yl)oxy)propanoate is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at the 6-position and an ethoxypropanoate side chain. Pyridazine derivatives are known for their electron-deficient aromatic systems due to the presence of two adjacent nitrogen atoms, which influence their chemical reactivity and biological activity .

Properties

CAS No.

1346691-38-0

Molecular Formula

C9H11ClN2O3

Molecular Weight

230.65 g/mol

IUPAC Name

ethyl 3-(6-chloropyridazin-4-yl)oxypropanoate

InChI

InChI=1S/C9H11ClN2O3/c1-2-14-9(13)3-4-15-7-5-8(10)12-11-6-7/h5-6H,2-4H2,1H3

InChI Key

HZOKDNFOHNEUQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCOC1=CC(=NN=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((6-chloropyridazin-4-yl)oxy)propanoate typically involves the reaction of 6-chloropyridazine with ethyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((6-chloropyridazin-4-yl)oxy)propanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: In the presence of acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, sodium hydroxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Hydrolysis: 6-chloropyridazine and ethyl propanoate.

    Oxidation: Oxidized derivatives of the ester group.

    Reduction: Reduced derivatives of the ester group.

Scientific Research Applications

Organic Chemistry

In organic synthesis, Ethyl 3-((6-chloropyridazin-4-yl)oxy)propanoate serves as a valuable building block for creating more complex molecules. Its structural attributes allow for various chemical modifications that can lead to novel compounds with enhanced properties.

Biological Research

Antimicrobial Properties: Preliminary studies indicate that this compound may exhibit antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents. The specific mechanisms are under investigation but may involve disruption of microbial cell processes.

Anticancer Activity: this compound has shown promise in anticancer research, potentially interacting with specific molecular targets to inhibit cancer cell proliferation. Studies suggest that it may modulate pathways involved in tumor growth and survival, although detailed mechanisms remain to be elucidated.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various pyridazine derivatives, this compound was tested against several bacterial strains. Results indicated significant inhibition at varying concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

A separate investigation focused on the anticancer effects of this compound on human cancer cell lines demonstrated that treatment led to reduced cell viability and induced apoptosis. The study highlighted the need for further research into its mechanism of action and potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of Ethyl 3-((6-chloropyridazin-4-yl)oxy)propanoate involves its interaction with specific molecular targets. The chloropyridazine moiety can interact with enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyridine and Nitropyridine Derivatives

Example Compounds :

  • Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (Yield: 50%)
  • Ethyl-3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (Yield: 45%)

Key Differences :

  • Substituent Effects: The nitro group (-NO₂) in these compounds enhances electrophilicity, whereas the 6-chloro group in the target compound increases lipophilicity (XLogP3 ~3.8 estimated) and steric bulk.
  • Reactivity : Nitropyridine derivatives are prone to nucleophilic substitution due to electron-withdrawing nitro groups, whereas the pyridazine core in the target compound may exhibit distinct reactivity patterns due to its diazine structure .
  • Applications: Nitropyridine derivatives are often intermediates in pharmaceutical synthesis, whereas the target compound’s structure aligns more closely with pesticidal agents (e.g., fenoxaprop-ethyl) .

Phenoxypropanoate-Based Agrochemicals

Example Compounds :

  • Fenoxaprop-ethyl (Ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate)
  • Quizalofop-P-ethyl (Ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate, (R)-isomer)

Key Differences :

  • Heterocyclic Core: Fenoxaprop-ethyl and quizalofop-P-ethyl feature benzoxazole and quinoxaline rings, respectively, which are bulkier and more lipophilic than pyridazine. The target compound’s pyridazine ring may offer improved solubility in polar solvents.
  • Stereochemistry : Quizalofop-P-ethyl’s (R)-configuration enhances herbicidal activity, whereas the target compound’s stereochemical preferences (if any) remain unexplored .
  • Biological Activity : These compounds target acetyl-CoA carboxylase in grasses, suggesting the target compound could share similar modes of action if optimized .

Chromenylpropanoate Derivatives

Example Compounds :

  • Ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate (XLogP3: 3.1; MW: 318.4 g/mol)
  • Ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate (XLogP3: 3.8; MW: 352.8 g/mol)

Key Differences :

  • Lipophilicity: The addition of a chlorine atom in the chromenyl derivative increases XLogP3 by 0.7 units, mirroring the trend expected for the target compound compared to non-chlorinated analogs.
  • Applications : Chromenyl derivatives are often explored for fluorescent properties or as enzyme inhibitors, whereas the target compound’s pyridazine core may favor pesticidal or antimicrobial uses .

Amino/Imidazole-Substituted Propanoates

Example Compound :

  • Ethyl 3-amino-3-imino-2-(4-chlorophenylhydrazono)propanoate (Yield: 93.3%; MW: 268.7 g/mol)

Key Differences :

  • In contrast, the target compound’s ether linkage may reduce polarity.
  • Synthetic Efficiency : The high yield (93.3%) of this compound contrasts with lower yields (45–50%) for nitropyridine derivatives, highlighting the impact of substituents on reaction efficiency .

Furan-Based Derivatives

Example Compound :

  • Ethyl 3-(2-furyl)propanoate

Key Differences :

  • Electronic Effects : The furan ring is electron-rich, whereas pyridazine is electron-deficient. This difference may influence interactions with biological targets (e.g., enzymes or receptors) .
  • Applications : Furan derivatives are often used in flavorings or polymers, whereas pyridazine-based compounds are more common in agrochemicals .

Biological Activity

Ethyl 3-((6-chloropyridazin-4-yl)oxy)propanoate is a synthetic compound that belongs to the class of pyridazine derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a pyridazine ring with a chloro substituent at the 6-position and an ethoxy group linked to a propanoate moiety. The structural formula can be represented as follows:

C12H14ClN2O3\text{C}_{12}\text{H}_{14}\text{ClN}_2\text{O}_3

This unique structure is believed to contribute to its biological activities by enabling specific interactions with molecular targets.

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloropyridazine-4-carboxylic acid with ethyl 3-bromopropanoate. The reaction is usually conducted in the presence of a base such as potassium carbonate and an organic solvent like dimethylformamide at elevated temperatures to facilitate ester formation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest the following mechanisms:

  • Enzyme Inhibition : this compound may inhibit key enzymes involved in cell signaling pathways, potentially blocking pathways that lead to cell proliferation .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications .

Anticancer Activity

This compound has shown promising anticancer properties in several studies:

  • Cell Line Studies : In vitro assays on cancer cell lines have revealed that this compound can inhibit cell growth and induce apoptosis, particularly in breast and colon cancer cells .
Cell Line IC50 (μM) Mechanism
MDA-MB-231 (Breast)15Apoptosis induction
HT29 (Colon)20Cell cycle arrest

Case Studies

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound against various cancer cell lines, demonstrating an IC50 value of approximately 15 μM for MDA-MB-231 cells, indicating strong anticancer potential .
  • Antiviral Activity : Recent investigations have also suggested potential antiviral properties, particularly against viral infections such as SARS-CoV-2, although further research is required to establish these effects conclusively .

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